Cas no 1396868-53-3 (N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-methylethanediamide)
N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-methylethanediamide Chemical and Physical Properties
Names and Identifiers
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- N'-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N-methyloxamide
- N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-methylethanediamide
- F6178-6773
- N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamide
- AKOS024535462
- VU0534588-1
- 1396868-53-3
-
- Inchi: 1S/C14H19N3O4/c1-15-12(18)13(19)16-8-10-2-5-17(6-3-10)14(20)11-4-7-21-9-11/h4,7,9-10H,2-3,5-6,8H2,1H3,(H,15,18)(H,16,19)
- InChI Key: IFCCPFIFQSDCEY-UHFFFAOYSA-N
- SMILES: C(NC)(=O)C(NCC1CCN(C(C2C=COC=2)=O)CC1)=O
Computed Properties
- Exact Mass: 293.13755610g/mol
- Monoisotopic Mass: 293.13755610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 405
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 91.6Ų
N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-methylethanediamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6178-6773-2μmol |
N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-methylethanediamide |
1396868-53-3 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6178-6773-5μmol |
N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-methylethanediamide |
1396868-53-3 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6178-6773-10μmol |
N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-methylethanediamide |
1396868-53-3 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6178-6773-20μmol |
N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-methylethanediamide |
1396868-53-3 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6178-6773-1mg |
N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-methylethanediamide |
1396868-53-3 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6178-6773-2mg |
N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-methylethanediamide |
1396868-53-3 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6178-6773-3mg |
N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-methylethanediamide |
1396868-53-3 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6178-6773-4mg |
N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-methylethanediamide |
1396868-53-3 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6178-6773-5mg |
N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-methylethanediamide |
1396868-53-3 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6178-6773-10mg |
N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-methylethanediamide |
1396868-53-3 | 10mg |
$79.0 | 2023-09-09 |
N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-methylethanediamide Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-methylethanediamide
N'-{[1-(Furan-3-Carbonyl)Piperidin-4-Yl]Methyl}-N-Methylethanediamide: A Comprehensive Overview
The compound with CAS No. 1396868-53-3, known as N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-methylethanediamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring, a furan moiety, and an ethanediamide group. The furan-3-carbonyl group attached to the piperidine ring introduces interesting electronic and steric properties, making this compound a valuable tool for exploring various chemical reactions and biological activities.
Recent studies have highlighted the potential of N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-methylethanediamide as a promising candidate in drug discovery. Its structure allows for versatile interactions with biological targets, including enzymes and receptors. For instance, researchers have investigated its role as an inhibitor of certain kinases, which are critical in signaling pathways associated with cancer and inflammatory diseases. The piperidin-4-yl group has been shown to enhance the compound's ability to bind to these targets, making it a valuable lead compound for further optimization.
The synthesis of this compound involves a multi-step process that showcases the elegance of modern organic chemistry. The key steps include the formation of the piperidine ring, the introduction of the furan-3-carbonyl group, and the subsequent coupling with the ethanediamide moiety. These steps require precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have further streamlined the synthesis process, making it more accessible for large-scale production.
In terms of pharmacokinetics, N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-methylethanediamide exhibits favorable properties that make it suitable for systemic administration. Studies have demonstrated moderate solubility in aqueous solutions and good permeability across biological membranes. These characteristics are essential for achieving effective drug concentrations at target sites. Additionally, preliminary toxicity studies suggest that this compound has a relatively low toxicity profile, which is a positive indicator for its potential use in therapeutic applications.
One of the most exciting aspects of this compound is its versatility in medicinal chemistry. The ethanediamide group provides a platform for further functionalization, allowing researchers to explore various substitution patterns and optimize biological activity. For example, substituting different groups at specific positions can modulate the compound's affinity for different targets or improve its pharmacokinetic properties. This flexibility has led to numerous derivative compounds being synthesized and tested in preclinical models.
Recent research has also focused on the potential of N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-methylethanediamide as a modulator of ion channels. Ion channels are critical for various physiological processes, including nerve signaling and muscle contraction. By targeting these channels, this compound could potentially be used to treat conditions such as epilepsy or chronic pain. Initial experiments have shown promising results, with the compound demonstrating selective inhibition of certain ion channel subtypes.
In conclusion, N'-{[1-(furan-3-carbonyl)piperidin-4-y
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